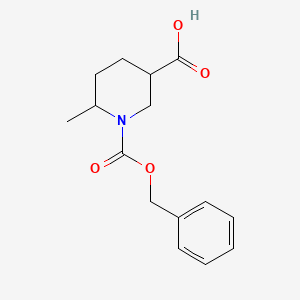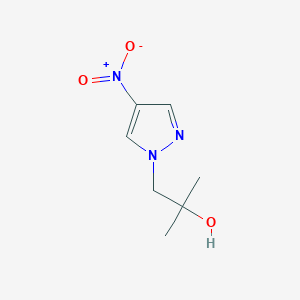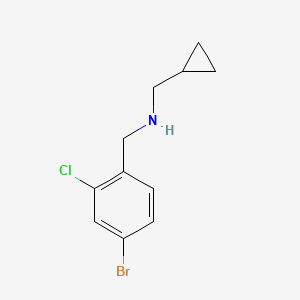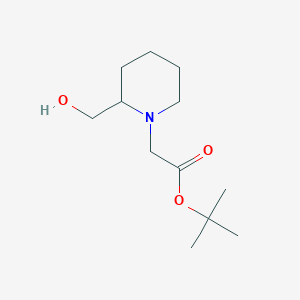
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Overview
Description
“1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyloxycarbonyl group (often abbreviated as “Cbz” or “Z”) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carboxylic acid group, and a benzyloxycarbonyl group. The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, the carboxylic acid group can participate in condensation reactions, and the Cbz group can be removed under certain conditions (hydrogenation or treatment with strong acid) to reveal the protected amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .
Scientific Research Applications
Bruton’s Kinase Inhibition
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), which is an enzyme that plays a crucial role in the signaling pathway of B cells. BTK inhibitors are significant in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma .
Mechanism of Action
Target of Action
It is known that carbamates, such as this compound, are often used as protecting groups for amines, especially in amino acid chemistry .
Mode of Action
The compound 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The carbamate group shields the amine from reactions that could modify it, allowing for more complex organic synthesis processes to occur without affecting the amine group .
Biochemical Pathways
It is known that carbamates, such as this compound, play a crucial role in the synthesis of peptides . They can be involved in various biochemical pathways, depending on the specific context of their use.
Pharmacokinetics
As a carbamate, it is known to be stable and can be installed and removed under relatively mild conditions . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the action of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is the protection of the amine group in the context of organic synthesis . This allows for more complex reactions to occur without affecting the amine, enabling the synthesis of more complex organic compounds .
Action Environment
The action of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the carbamate group . Additionally, the presence of certain reagents can trigger the removal of the carbamate group, revealing the protected amine . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.
Safety and Hazards
As with any chemical compound, handling “1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, benzyl chloroformate is corrosive and can cause severe skin burns and eye damage .
Future Directions
The use of protecting groups like Cbz in the synthesis of peptides is a well-established practice in medicinal chemistry. Future research may focus on developing more efficient methods for adding and removing these protecting groups, or on finding new protecting groups with advantageous properties .
properties
IUPAC Name |
6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736162 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908245-09-0 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







methylamine](/img/structure/B1400694.png)

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)
![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)




![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
